molecular formula C12H19NO3 B275567 2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol

2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol

Cat. No. B275567
M. Wt: 225.28 g/mol
InChI Key: OZWSSZDJLXKEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is a chemical compound that has been widely used in scientific research due to its ability to block the effects of adrenaline and noradrenaline on beta-2 adrenergic receptors.

Scientific Research Applications

2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551 has been widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes. It has been used to investigate the effects of beta-2 adrenergic receptor activation on airway smooth muscle relaxation, cardiac function, glucose metabolism, and thermogenesis.

Mechanism of Action

2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551 acts as a selective antagonist of beta-2 adrenergic receptors, which are found primarily in smooth muscle cells and are involved in the regulation of various physiological processes. By blocking the effects of adrenaline and noradrenaline on beta-2 adrenergic receptors, 2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551 inhibits the activation of these receptors and prevents the downstream signaling pathways that lead to smooth muscle relaxation, cardiac function, glucose metabolism, and thermogenesis.
Biochemical and Physiological Effects
2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the relaxation of airway smooth muscle cells, which can lead to bronchoconstriction in patients with asthma. It has also been shown to inhibit the activation of cardiac beta-2 adrenergic receptors, which can lead to a decrease in heart rate and contractility. In addition, 2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551 has been shown to inhibit the activation of beta-2 adrenergic receptors in adipose tissue, which can lead to a decrease in lipolysis and an increase in glucose uptake.

Advantages and Limitations for Lab Experiments

2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551 has several advantages for lab experiments. It is a well-established and widely used beta-2 adrenergic receptor antagonist that has been shown to be effective in blocking the effects of adrenaline and noradrenaline on beta-2 adrenergic receptors. It is also relatively easy to synthesize in large quantities, making it readily available for use in scientific research.
However, there are also some limitations to the use of 2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551 in lab experiments. It has been shown to have some off-target effects on other receptors, such as the alpha-1 adrenergic receptor and the dopamine D2 receptor. In addition, its effects can be dose-dependent, which can make it difficult to interpret results from experiments that use different concentrations of 2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551.

Future Directions

There are several future directions for research on 2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551. One area of research could be to investigate the effects of 2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551 on beta-2 adrenergic receptor signaling in different tissues and cell types. Another area of research could be to investigate the potential therapeutic applications of 2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551 in diseases such as asthma, heart failure, and diabetes. Finally, further studies could be conducted to better understand the off-target effects of 2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551 on other receptors and to develop more selective beta-2 adrenergic receptor antagonists for use in scientific research.

Synthesis Methods

The synthesis of 2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551 involves the reaction of 2-methoxy-4-(2-chloroethoxy)phenol with ethylenediamine in the presence of sodium hydroxide. The resulting product is then treated with epichlorohydrin to form 2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol. This synthesis method has been well-established and has been used to produce 2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol 118,551 in large quantities for scientific research.

properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

2-[4-(ethylaminomethyl)-2-methoxyphenoxy]ethanol

InChI

InChI=1S/C12H19NO3/c1-3-13-9-10-4-5-11(16-7-6-14)12(8-10)15-2/h4-5,8,13-14H,3,6-7,9H2,1-2H3

InChI Key

OZWSSZDJLXKEHF-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=C(C=C1)OCCO)OC

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCCO)OC

Origin of Product

United States

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